molecular formula C22H25FN4O4S B7700829 1-(2-Fluorophenyl)-4-[4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]piperazine

1-(2-Fluorophenyl)-4-[4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]piperazine

Cat. No.: B7700829
M. Wt: 460.5 g/mol
InChI Key: BUTORYVMPQYEJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-4-[4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]piperazine is a complex organic compound that features a piperazine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-4-[4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]piperazine typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the fluorophenyl group, the methoxy group, and the oxadiazole moiety. Each step requires specific reagents and conditions, such as:

    Step 1: Formation of the piperazine ring using ethylenediamine and a suitable dihalide.

    Step 2: Introduction of the 2-fluorophenyl group via nucleophilic substitution.

    Step 3: Methoxylation using methanol and an acid catalyst.

    Step 4: Formation of the oxadiazole ring through cyclization of a suitable precursor.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-4-[4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of a reduced oxadiazole derivative.

    Substitution: Formation of a substituted piperazine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-[4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]piperazine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)piperazine: Lacks the methoxy and oxadiazole groups.

    4-Methoxybenzenesulfonylpiperazine: Lacks the fluorophenyl and oxadiazole groups.

    3-(3-Propyl-1,2,4-oxadiazol-5-YL)benzenesulfonylpiperazine: Lacks the fluorophenyl and methoxy groups.

Uniqueness

1-(2-Fluorophenyl)-4-[4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]piperazine is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

5-[5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-2-methoxyphenyl]-3-propyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O4S/c1-3-6-21-24-22(31-25-21)17-15-16(9-10-20(17)30-2)32(28,29)27-13-11-26(12-14-27)19-8-5-4-7-18(19)23/h4-5,7-10,15H,3,6,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTORYVMPQYEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.